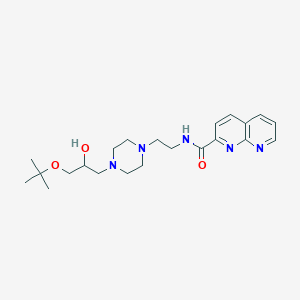

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is an intricate compound with potential applications in various fields. Its unique structure, featuring a combination of naphthyridine, piperazine, and tert-butoxy groups, allows for a range of chemical reactions and functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis typically starts with commercially available starting materials. The process often involves:

Formation of the piperazine derivative: : 3-(tert-butoxy)-2-hydroxypropyl chloride reacts with piperazine under basic conditions to form the intermediate.

N-alkylation: : This intermediate undergoes N-alkylation with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate.

Coupling with naphthyridine: : The resultant compound couples with 1,8-naphthyridine-2-carboxylic acid via amide bond formation, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial synthesis might involve a streamlined process with high-yielding reactions, utilizing continuous flow chemistry to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to alcohol or ketone derivatives.

Reduction: : Reduction reactions can target the naphthyridine ring or the piperazine moiety, yielding various hydrogenated derivatives.

Substitution: : The compound's structure allows for nucleophilic substitution reactions, particularly at the naphthyridine and piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidizing agents: : Chromium trioxide (CrO3), sodium periodate (NaIO4).

Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: : Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation of the tert-butoxy group leads to hydroxyl or ketone derivatives. Reduction of the naphthyridine or piperazine can yield fully or partially hydrogenated products. Substitution reactions produce N-alkylated or N-acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Ligand in Coordination Chemistry : The compound can act as a ligand for transition metals, forming stable complexes that are useful in catalysis and material science.

- Building Block for Synthesis : It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.

Biology

- Pharmacophore in Drug Design : Due to its structural features, it is investigated as a potential pharmacophore for developing new therapeutic agents targeting various diseases.

- Interactions with Biological Macromolecules : Research indicates that this compound may interact with proteins and nucleic acids, influencing their biological functions. Its naphthyridine moiety is particularly noted for its ability to intercalate with DNA, potentially leading to anticancer properties .

Medicine

- Anticancer Potential : Several studies have highlighted the anticancer properties of 1,8-naphthyridine derivatives. The compound has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Industry

- Advanced Materials Development : The compound's unique chemical structure makes it suitable for applications in the development of advanced materials.

- Intermediate in Fine Chemicals Synthesis : It can be utilized as an intermediate in the production of fine chemicals used across various industries.

Mecanismo De Acción

The compound’s mechanism involves interactions with specific molecular targets such as enzymes or receptors. Its naphthyridine moiety may intercalate with DNA, while the piperazine group may interact with proteins, altering their function and activity.

Comparación Con Compuestos Similares

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide stands out due to its tert-butoxy group, which imparts unique steric and electronic properties, distinguishing it from similar compounds like:

N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide

N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide

Conclusion

In essence, this compound is a versatile compound with diverse applications across various scientific disciplines, thanks to its unique structural and chemical properties.

Actividad Biológica

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1,8-naphthyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C23H34N4O3

- Molecular Weight: 414.5 g/mol

- CAS Number: 2034344-96-0

The compound features a naphthyridine core, which is known for its pharmacological relevance, particularly in antimicrobial and anticancer activities. The presence of the tert-butoxy group provides steric hindrance that may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including the compound , exhibit potent antimicrobial properties. A study highlighted the ability of 1,8-naphthyridine derivatives to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens .

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| Naphthyridine Derivative | Antibiotic potentiation | E. coli, S. aureus, P. aeruginosa |

Antiparasitic Activity

The compound has shown promising results in antiparasitic assays. A series of studies on similar naphthyridine compounds indicated that modifications around the naphthyridine core significantly affect their antiparasitic activity. Specifically, alterations to functional groups can lead to varying levels of efficacy against parasites .

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

- Receptor Modulation: The piperazine moiety likely interacts with various receptors, modulating their activity.

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism, leading to cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. Key findings include:

- Hydroxyl Group Importance: The presence of hydroxyl groups on the naphthyridine ring enhances antimicrobial activity.

- Steric Effects: The tert-butoxy group contributes to steric hindrance, which may affect binding affinity and selectivity towards biological targets .

Case Studies and Research Findings

Several studies have documented the biological effects of naphthyridine derivatives:

- Antimicrobial Efficacy: A study demonstrated that specific modifications resulted in enhanced potency against resistant strains of bacteria .

- Antiparasitic Activity: Research indicated that certain analogs displayed significant activity against Leishmania species, suggesting potential therapeutic applications in parasitic infections .

- Toxicity Assessments: Investigations into the safety profiles revealed some derivatives posed risks for hepatotoxicity; hence, careful consideration during drug development is essential .

Propiedades

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-1,8-naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O3/c1-22(2,3)30-16-18(28)15-27-13-11-26(12-14-27)10-9-24-21(29)19-7-6-17-5-4-8-23-20(17)25-19/h4-8,18,28H,9-16H2,1-3H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRQNHQQSMVCFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC3=C(C=CC=N3)C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.